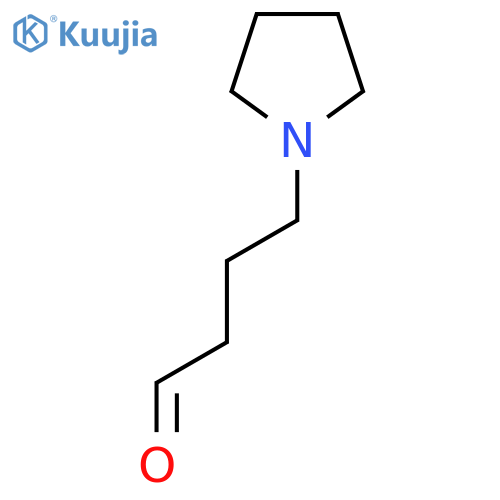

Cas no 933720-69-5 (4-(Pyrrolidin-1-yl)butanal)

4-(Pyrrolidin-1-yl)butanal 化学的及び物理的性質

名前と識別子

-

- SCHEMBL678406

- EN300-1772033

- 933720-69-5

- 4-(pyrrolidin-1-yl)butanal

- 1-Pyrrolidinebutanal

- 4-(Pyrrolidin-1-yl)butanal

-

- インチ: 1S/C8H15NO/c10-8-4-3-7-9-5-1-2-6-9/h8H,1-7H2

- InChIKey: KLELUFVYFOOITM-UHFFFAOYSA-N

- ほほえんだ: O=CCCCN1CCCC1

計算された属性

- せいみつぶんしりょう: 141.115364102g/mol

- どういたいしつりょう: 141.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 97.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- 密度みつど: 0.956±0.06 g/cm3(Predicted)

- ふってん: 221.1±23.0 °C(Predicted)

- 酸性度係数(pKa): 10.27±0.20(Predicted)

4-(Pyrrolidin-1-yl)butanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1772033-10.0g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 10g |

$4914.0 | 2023-06-03 | ||

| Enamine | EN300-1772033-10g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 10g |

$4914.0 | 2023-09-20 | ||

| Enamine | EN300-1772033-5g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 5g |

$3313.0 | 2023-09-20 | ||

| Enamine | EN300-1772033-0.5g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 0.5g |

$1097.0 | 2023-09-20 | ||

| Enamine | EN300-1772033-0.25g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 0.25g |

$1051.0 | 2023-09-20 | ||

| Enamine | EN300-1772033-0.05g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 0.05g |

$959.0 | 2023-09-20 | ||

| Enamine | EN300-1772033-2.5g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 2.5g |

$2240.0 | 2023-09-20 | ||

| Enamine | EN300-1772033-1g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 1g |

$1142.0 | 2023-09-20 | ||

| Enamine | EN300-1772033-0.1g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 0.1g |

$1005.0 | 2023-09-20 | ||

| Enamine | EN300-1772033-5.0g |

4-(pyrrolidin-1-yl)butanal |

933720-69-5 | 5g |

$3313.0 | 2023-06-03 |

4-(Pyrrolidin-1-yl)butanal 関連文献

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

4-(Pyrrolidin-1-yl)butanalに関する追加情報

4-(Pyrrolidin-1-yl)butanal: A Comprehensive Overview

The compound 4-(Pyrrolidin-1-yl)butanal, identified by the CAS number 933720-69-5, is a fascinating molecule with significant applications in various fields of chemistry and biology. This aldehyde derivative has garnered attention due to its unique structural properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals.

Chemical Structure and Properties

4-(Pyrrolidin-1-yl)butanal features a pyrrolidine ring attached to a butanal chain, creating a structure that combines the characteristics of both aliphatic aldehydes and cyclic amines. The molecule's structure is defined by the presence of a five-membered pyrrolidine ring (C5H9N) connected to a four-carbon aldehyde chain (CH3(CH2)2CHO). This combination imparts the compound with distinct chemical properties, including moderate solubility in organic solvents and reactivity towards nucleophilic addition reactions.

Synthesis and Applications

The synthesis of 4-(Pyrrolidin-1-yl)butanal typically involves the reaction of pyrrolidine with an appropriate aldehyde precursor under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels.

Biological Activity

Emerging research highlights the biological activity of 4-(Pyrrolidin-1-yl)butanal, particularly in the context of enzyme inhibition and cellular signaling pathways. Studies conducted in vitro have demonstrated its potential as a modulator of key enzymes involved in metabolic pathways, suggesting its role in therapeutic development.

Environmental Impact

Evaluations of the environmental impact of 4-(Pyrrolidin-1-yl)butanal are ongoing, with a focus on its biodegradability and toxicity profiles. Preliminary findings indicate that the compound exhibits moderate biodegradability under aerobic conditions, which aligns with current environmental regulations for chemical substances.

Market Trends

The demand for 4-(Pyrrolidin-1-yl)butanal has seen steady growth due to its expanding applications across multiple industries. The pharmaceutical sector is particularly interested in its potential as an intermediate in drug synthesis, while the agrochemical industry explores its role in developing novel crop protection agents.

Safety Considerations

Handling 4-(Pyrrolidin-1-yl)butanal requires adherence to standard safety protocols to minimize exposure risks. Proper ventilation, personal protective equipment (PPE), and storage practices are essential to ensure workplace safety and compliance with regulatory standards.

933720-69-5 (4-(Pyrrolidin-1-yl)butanal) 関連製品

- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)

- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)

- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)

- 923245-08-3(N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide)

- 58610-63-2(1,2,3,5-Tetrahydro-7-methyl-1,5-dioxo-6-indolizinecarbonitrile)

- 1993189-05-1(1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride)

- 65171-68-8(Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate)

- 2639462-65-8(tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate)

- 87344-63-6(1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)

- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)